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4-(4-(Trifluoromethoxy)phenyl)piperidine
Overview
Description
4-(4-(Trifluoromethoxy)phenyl)piperidine is an organic compound with the molecular formula C12H14F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethoxy)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
4-(4-(Trifluoromethoxy)phenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylpiperidine
- 4-(Trifluoromethyl)phenylpiperidine
- 4-(Trifluoromethoxy)phenoxy piperidine
Uniqueness
4-(4-(Trifluoromethoxy)phenyl)piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Biological Activity
4-(4-(Trifluoromethoxy)phenyl)piperidine is an organic compound with the molecular formula C₁₂H₁₄F₃NO, featuring a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a piperidine ring. This unique structure enhances its lipophilicity and stability, making it a candidate for various biological applications. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with piperidine, often using bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The trifluoromethoxy group significantly influences the compound's reactivity and biological properties.
Research indicates that this compound may act as a ligand for various receptors, particularly in neuropharmacology. Its ability to modulate receptor activity suggests potential therapeutic applications in treating neurological disorders. The lipophilicity conferred by the trifluoromethoxy group aids in crossing cell membranes, enhancing its biological effects.
Interaction with Biological Targets
- Neurotransmitter Receptors : The compound has shown promise in interacting with neurotransmitter systems. Studies suggest that it may influence serotoninergic and dopaminergic receptors, which are crucial for mood regulation and cognitive functions .
- Enzyme Inhibition : It has been identified as a potential inhibitor of soluble epoxide hydrolase, an enzyme involved in inflammation and pain modulation. This inhibition could lead to therapeutic effects in conditions characterized by excessive inflammation.
In Vitro Studies
A study investigating the binding affinity of this compound with various receptors demonstrated significant interactions with serotonin and dopamine receptors. The results indicated that this compound could be a lead candidate for developing new neuropharmacological agents .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several studies. Its enhanced lipophilicity improves its bioavailability, making it suitable for oral administration. However, ongoing research is needed to fully understand its metabolic stability and potential side effects when administered in vivo.
Comparative Analysis
Feature | This compound | Similar Compounds |
---|---|---|
Molecular Formula | C₁₂H₁₄F₃NO | Varies |
Primary Biological Target | Neurotransmitter receptors | Various |
Mechanism of Action | Receptor modulation; enzyme inhibition | Varies |
Lipophilicity | High | Varies |
Potential Applications | Neuropharmacology; anti-inflammatory | Varies |
Future Directions
The ongoing research into this compound aims to elucidate its precise mechanisms of action and explore its therapeutic potential further. Future studies should focus on:
- Detailed pharmacokinetic profiling to assess safety and efficacy.
- Exploration of its interactions with other biological targets.
- Development of derivatives to enhance potency and selectivity against specific receptors or enzymes.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWRTKZUGCVAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611805 | |
Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-91-2 | |
Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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